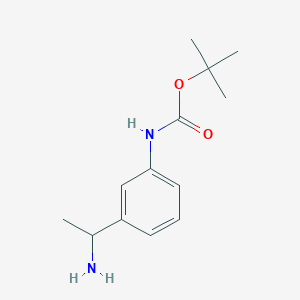

tert-Butyl (3-(1-aminoethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(1-aminoethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBFAZSFGODJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587633 | |

| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-19-2 | |

| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1'-Aminoethyl)-1-N-Boc-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (3-(1-aminoethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Due to the compound's nature as a building block, this document focuses on its chemical properties, synthesis, and applications in the development of more complex molecules.

Chemical Identity and Properties

This compound is an organic compound featuring a phenyl ring substituted with a Boc-protected amine and a 1-aminoethyl group. The presence of a chiral center in the 1-aminoethyl group means the compound can exist as different stereoisomers. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the amine, which can be selectively removed under acidic conditions, making this compound a versatile intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane |

| Boiling Point | Not established |

| Melting Point | Not established |

| CAS Number | Not available for the specific meta isomer |

Synthesis

The synthesis of this compound typically involves the protection of one of the amino groups of a corresponding diamine precursor with di-tert-butyl dicarbonate (Boc₂O). The choice of reaction conditions can influence the selectivity of the protection if the starting material has multiple amine groups.

General Experimental Protocol for Synthesis

A general method for the synthesis of this compound involves the following steps:

-

Dissolution: The starting material, 3-(1-aminoethyl)aniline, is dissolved in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.2 equivalents, is added to the solution. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acid formed during the reaction.

-

Reaction: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow

Applications in Research and Development

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of two distinct amino groups, one of which is protected, allows for sequential and site-selective modifications.

Role as a Pharmaceutical Intermediate

This compound can serve as a key intermediate in the synthesis of various pharmaceutical agents. The unprotected primary amine can be modified through reactions such as acylation, alkylation, or sulfonylation. Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal the second amine, which can then be further functionalized. This step-wise approach is crucial for building molecular complexity in a controlled manner.

Use in the Synthesis of Biologically Active Molecules

Derivatives of tert-butyl carbamates have been explored for a range of biological activities. For instance, related compounds have been investigated for their potential as anti-inflammatory agents.[1] The core structure of this compound provides a scaffold that can be elaborated to target specific biological pathways.

Logical Relationship in Drug Development

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in organic synthesis and medicinal chemistry. Its utility as a building block for more complex and potentially biologically active molecules makes it a compound of interest for researchers in drug discovery and development. The ability to selectively functionalize its two amino groups provides a powerful tool for the construction of novel molecular architectures. Further research into the derivatives of this compound may lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of public data on this specific compound, this document focuses on a proposed synthetic pathway, detailed experimental protocols, and predicted physicochemical properties based on its precursors and structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.

Introduction

This compound is a bifunctional organic molecule featuring a carbamate-protected aniline and a primary aminoethyl group. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability in various reaction conditions and its facile removal under mild acidic conditions. The presence of a primary amine and a protected aniline in the same molecule makes it a potentially valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and combinatorial libraries. This guide outlines a proposed synthetic route starting from the commercially available precursor, 3-(1-aminoethyl)aniline.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ring substituted with a 1-aminoethyl group at the meta-position and a tert-butoxycarbonylamino group.

Table 1: Predicted Physicochemical Properties of this compound and its Precursor

| Property | 3-(1-Aminoethyl)aniline (Precursor) | This compound (Predicted) | Data Source |

| CAS Number | 129725-48-0 | Not available | [1] |

| Molecular Formula | C₈H₁₂N₂ | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 136.19 g/mol | 236.31 g/mol | [1] |

| Appearance | Solid | Predicted to be a solid | |

| Melting Point | 51-56 °C | Predicted to be higher than the precursor | |

| Boiling Point | 266.5 °C at 760 mmHg | Predicted to be higher than the precursor | [1] |

| Density | 1.056 g/cm³ | Predicted to be similar to related compounds | [1] |

| Solubility | Slightly soluble in water | Predicted to be soluble in organic solvents like CH₂Cl₂, CHCl₃, and alcohols. | [2] |

| pKa | Not available | Not available |

Note: The properties for this compound are predicted based on the properties of its precursor and general characteristics of N-Boc protected anilines.

Proposed Synthetic Pathway

The most direct synthetic route to this compound involves the N-Boc protection of the commercially available precursor, 3-(1-aminoethyl)aniline. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The primary amino group of the ethylamine moiety is expected to be more nucleophilic than the aromatic amine, leading to selective protection at the desired position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound based on standard N-Boc protection procedures.[3][4]

4.1. Materials and Reagents

-

3-(1-Aminoethyl)aniline (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

4.2. Synthetic Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 3-(1-aminoethyl)aniline (1.0 eq) in a mixture of THF and water (1:1 v/v).

-

Addition of Base: To the stirred solution, add sodium bicarbonate (2.0 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Add water to the remaining aqueous residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Further research would be required to elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on a proposed synthetic route and its predicted properties. The detailed experimental protocol offers a practical starting point for the synthesis of this compound in a laboratory setting. As a versatile bifunctional molecule, it holds potential as a valuable building block in the development of novel chemical entities for various research applications, particularly in the fields of medicinal chemistry and drug discovery. Further studies are warranted to characterize its physical and chemical properties experimentally and to explore its potential biological activities.

References

In-Depth Technical Guide: tert-Butyl (3-(1-aminoethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-(1-aminoethyl)phenyl)carbamate, a bifunctional molecule of interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, this guide outlines a plausible synthetic pathway via the reductive amination of its ketone precursor, tert-butyl (3-acetylphenyl)carbamate. Detailed experimental protocols, key physicochemical properties, and safety information are presented to facilitate its synthesis and application in research settings. This document serves as a valuable resource for researchers interested in utilizing this compound as a building block or intermediate in the development of novel therapeutics.

Chemical Identity and Properties

While a dedicated CAS number for this compound has not been identified in this investigation, its chemical structure and properties can be inferred from its constituent parts and related known compounds.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | - |

| Molecular Weight | 236.31 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow oil or solid | - |

| Boiling Point | Predicted: ~350-400 °C at 760 mmHg | - |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | - |

| pKa | Predicted: Amine (pKa ~9-10), Carbamate NH (pKa ~16-17) | - |

Note: The properties listed above are predicted based on the chemical structure and data from similar compounds. Experimental verification is required.

Synthetic Pathway

A viable and commonly employed method for the synthesis of this compound is the reductive amination of the corresponding ketone, tert-butyl (3-acetylphenyl)carbamate. This two-step process involves the protection of 3'-aminoacetophenone followed by the conversion of the ketone to the amine.

Experimental Protocols

Synthesis of tert-Butyl (3-acetylphenyl)carbamate (Precursor)

Materials:

-

3'-Aminoacetophenone

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3'-aminoacetophenone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-butyl (3-acetylphenyl)carbamate.

Synthesis of this compound

Materials:

-

tert-Butyl (3-acetylphenyl)carbamate

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (3-acetylphenyl)carbamate in methanol in a round-bottom flask.

-

Add a significant excess of ammonium acetate (or a solution of ammonia in methanol).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/enamine.

-

In a separate flask, dissolve sodium cyanoborohydride in methanol. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Adjust the pH of the solution to basic (pH > 8) with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Characterization Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Appearance of a quartet for the benzylic proton (CH-NH₂) and a doublet for the methyl group (CH₃). Signals corresponding to the tert-butyl group and the aromatic protons should be present. |

| ¹³C NMR | Signals corresponding to the aliphatic carbons of the ethyl and tert-butyl groups, as well as the aromatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 237.16). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and carbamate), C=O stretching (carbamate), and aromatic C-H stretching. |

Safety and Handling

-

This compound: As with any novel chemical, this compound should be handled with care. Assume it is potentially harmful if ingested, inhaled, or in contact with skin. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reagents: Many of the reagents used in the synthesis are hazardous.

-

Sodium cyanoborohydride: Highly toxic. Handle only in a fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

-

Di-tert-butyl dicarbonate: Irritant and lachrymator.

-

Solvents (DCM, Methanol): Flammable and toxic. Handle in a well-ventilated area.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Applications in Research and Drug Development

The structure of this compound, featuring a protected aniline and a primary amine on a benzylic carbon, makes it a versatile building block in organic synthesis and medicinal chemistry.

-

Linker Moiety: The primary amine can be used for conjugation to other molecules, such as peptides, proteins, or small molecule drugs, to act as a linker.

-

Pharmacophore Component: The substituted phenylamine core can be a key component of a pharmacophore for various biological targets.

-

Intermediate for Further Elaboration: The protected aniline can be deprotected to allow for further functionalization on the aromatic ring, while the primary amine can be modified to introduce diverse functionalities.

Conclusion

Key Intermediates in the Synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key intermediates and synthetic pathway for the preparation of tert-butyl (3-(1-aminoethyl)phenyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily a two-step process commencing from the readily available 3-aminoacetophenone. The core of this synthesis involves the strategic protection of the aromatic amine followed by the conversion of the acetyl moiety into the target aminoethyl group.

Synthetic Pathway Overview

The most direct and efficient synthesis of this compound proceeds through two key transformations:

-

Boc Protection: The synthesis begins with the protection of the aromatic amino group of 3-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O). This step yields the first key intermediate, tert-butyl (3-acetylphenyl)carbamate . This protection is crucial to prevent side reactions of the aniline nitrogen in the subsequent reductive amination step.

-

Reductive Amination: The acetyl group of the Boc-protected intermediate is then converted to a primary amine via reductive amination. This transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired 1-aminoethyl group, affording the final product.

Key Intermediates

The synthesis revolves around the formation and transformation of one principal stable intermediate:

-

Intermediate 1: tert-Butyl (3-acetylphenyl)carbamate: This carbamate is the product of the initial protection step. Its formation is critical for the regioselective functionalization of the acetyl group.

A transient imine intermediate is also formed during the reductive amination, but it is typically not isolated.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the key intermediate and the final product. These protocols are based on well-established methods for similar transformations.

Step 1: Synthesis of tert-Butyl (3-acetylphenyl)carbamate (Intermediate 1)

This procedure outlines the N-tert-butoxycarbonylation of 3-aminoacetophenone.

Reaction Scheme:

Experimental Procedure:

-

To a solution of 3-aminoacetophenone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

To this mixture, add a base such as triethylamine (TEA, 1.2 eq) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water, dilute acid (e.g., 1M HCl) to remove unreacted amine and base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure tert-butyl (3-acetylphenyl)carbamate.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 3-Aminoacetophenone |

| Key Reagents | Boc₂O, TEA |

| Solvent | THF |

| Reaction Time | 18 hours |

| Temperature | Room Temp. |

| Yield | ~90-95% |

| Purity | >98% (after purification) |

Step 2: Synthesis of this compound (Final Product)

This procedure describes the reductive amination of tert-butyl (3-acetylphenyl)carbamate.

Reaction Scheme:

Experimental Procedure:

-

Dissolve tert-butyl (3-acetylphenyl)carbamate (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq) or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at 0 °C.[1][2]

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by the careful addition of water.

-

Adjust the pH of the solution to basic (pH > 9) with an aqueous base like sodium hydroxide to liberate the free amine.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | tert-Butyl (3-acetylphenyl)carbamate |

| Key Reagents | Ammonium Acetate, NaBH₃CN |

| Solvent | Methanol |

| Reaction Time | 24 hours |

| Temperature | Room Temp. |

| Yield | ~60-80% |

| Purity | >97% (after purification) |

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis of tert-Butyl (3-acetylphenyl)carbamate

Caption: Workflow for the synthesis of Intermediate 1.

Experimental Workflow for Reductive Amination

Caption: Workflow for the synthesis of the final product.

References

An In-depth Technical Guide to tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: A Versatile Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-(1-aminoethyl)phenyl)carbamate is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure incorporates a chiral primary amine protected as a tert-butoxycarbonyl (Boc) group and a reactive aminoethyl moiety on a phenyl ring. This arrangement allows for selective chemical transformations, making it a key intermediate in the synthesis of complex molecules. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, providing a strategic advantage in multistep synthetic routes. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in medicinal chemistry.

Physicochemical Properties and Spectral Data

While detailed experimental data for this compound is not extensively published in peer-reviewed journals as a standalone compound, its properties can be inferred from its structure and data available from commercial suppliers. It is typically a solid at room temperature.

| Property | Value |

| Chemical Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| CAS Number | 946682-12-2 |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Spectral Data (Predicted and from related compounds):

-

¹H NMR: Protons of the tert-butyl group would appear as a singlet around 1.5 ppm. The methyl group of the aminoethyl moiety would be a doublet, and the methine proton would be a quartet. Aromatic protons would be observed in the range of 7.0-7.5 ppm. The NH protons would appear as broad singlets.

-

¹³C NMR: The carbonyl carbon of the carbamate would appear around 155 ppm. The quaternary carbon of the tert-butyl group would be around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. Aromatic carbons would resonate in the 115-140 ppm region.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations around 3300-3400 cm⁻¹, C=O stretching of the carbamate at approximately 1680-1700 cm⁻¹, and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in techniques like electrospray ionization (ESI).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of one of the amino groups of a corresponding diamine precursor. A general and widely applicable method is the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Experimental Protocol for Boc Protection:

This protocol is a standard procedure for the selective protection of primary amines and is applicable for the synthesis of the title compound from 3-(1-aminoethyl)aniline.

Materials:

-

3-(1-aminoethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(1-aminoethyl)aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Yields: Typical yields for Boc protection of primary amines range from 80-95%, depending on the substrate and reaction conditions.

Role as a Building Block in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is stable to many reaction conditions, allowing for transformations at the free aminoethyl group. Conversely, the aminoethyl group can be engaged in reactions while the Boc group remains intact.

Workflow for Utilization in Synthesis:

Caption: General synthetic pathways utilizing this compound.

Applications in Drug Development

This building block is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where a substituted aniline moiety is a common pharmacophore. The 3-(1-aminoethyl)phenyl group can serve as a versatile scaffold to which various pharmacophoric elements can be attached.

While specific examples in publicly available literature are scarce for this exact isomer, analogous structures are key intermediates in the synthesis of several important drugs. For instance, related aminophenyl carbamates are used in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are important targets in the treatment of cancers and autoimmune diseases.

Illustrative Synthetic Application:

The following represents a hypothetical, yet plausible, synthetic route towards a complex drug target, illustrating the utility of this compound.

Caption: A representative workflow for the use of the title compound in drug synthesis.

Conclusion

This compound is a strategically important building block for organic synthesis, offering a combination of a protected chiral amine and a reactive functional group on an aromatic core. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a valuable intermediate for the construction of complex molecular architectures found in modern therapeutics. While detailed public data on this specific compound is limited, its synthesis and reactivity can be reliably predicted based on well-established chemical principles for Boc-protected amines. The methodologies and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this versatile chemical entity.

Chirality of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a key chiral building block in medicinal chemistry. The guide details the synthesis of the racemic compound, strategies for chiral resolution, and modern analytical techniques for the determination of enantiomeric purity. Detailed experimental protocols are provided for key methodologies, and quantitative data is summarized for comparative analysis. Furthermore, this guide illustrates the significance of chirality in drug development through a representative signaling pathway, emphasizing the differential biological activity often observed between enantiomers.

Introduction

Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This compound possesses a stereocenter at the carbon atom of the aminoethyl group, making it a chiral compound that exists as a pair of enantiomers. This guide focuses on the synthesis, separation, and analysis of these enantiomers, providing researchers with the necessary technical information to work with this important chiral intermediate.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a standard procedure involving the protection of the amino group of 3-(1-aminoethyl)aniline with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of Racemic this compound

-

Reaction Setup: To a solution of 3-(1-aminoethyl)aniline (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is a critical step. Enzymatic kinetic resolution is a powerful technique for this purpose, often providing high enantioselectivity under mild conditions.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is adapted from a similar procedure for a structurally related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, and may require optimization.[1]

-

Enzyme and Substrate Preparation: Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene, hexane). Add an acyl donor (e.g., vinyl acetate) and the lipase enzyme (e.g., Candida antarctica lipase B, CAL-B).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25-40 °C) for a specific duration (e.g., 12-48 hours). The reaction progress and enantiomeric excess (ee) should be monitored over time.[1]

-

Monitoring: Periodically take aliquots from the reaction mixture and analyze them by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.

-

Work-up and Separation: Once the desired resolution is achieved (typically around 50% conversion for kinetic resolution), stop the reaction by filtering off the enzyme. The unreacted enantiomer and the acylated product can then be separated by column chromatography.

-

Deprotection (if necessary): The acylated amine can be deacylated to yield the other enantiomer of the starting material.

Data Presentation: Enzymatic Kinetic Resolution

The following table summarizes hypothetical data for the enzymatic resolution, illustrating the effect of reaction time on conversion and enantiomeric excess.

| Entry | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) |

| 1 | 12 | 45 | 85 | >99 |

| 2 | 24 | 50 | >99 | >99 |

| 3 | 48 | 55 | 96 | >99 |

Analytical Methods for Chiral Purity Determination

Accurate determination of the enantiomeric purity is essential. Chiral HPLC is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis

The following is a representative protocol based on methods used for similar chiral carbamates and may require optimization for the target compound.[2]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® series column (e.g., CHIRALPAK AS-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two distinct peaks with different retention times. The enantiomeric excess can be calculated from the peak areas.

Data Presentation: Chiral HPLC Analysis

| Parameter | Condition |

| Column | CHIRALPAK AS-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 98:2 Heptane:Isopropanol |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (R-enantiomer) | tR (minor) |

| Retention Time (S-enantiomer) | tR (major) |

Significance of Chirality in Biological Systems

The differential interaction of enantiomers with chiral biological macromolecules (e.g., enzymes, receptors) is the basis for their distinct pharmacological activities. One enantiomer may bind to a target receptor with high affinity, leading to a therapeutic response, while the other may not bind or may bind to a different target, causing off-target effects.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where the (S)-enantiomer of a drug acts as an agonist, activating a G-protein coupled receptor (GPCR), while the (R)-enantiomer is inactive.

Caption: Hypothetical GPCR signaling activated by the (S)-enantiomer.

Workflow for Chiral Synthesis and Analysis

The following diagram outlines the logical workflow from racemic synthesis to the analysis of enantiomerically pure compounds.

Caption: Workflow from synthesis to analysis of chiral compounds.

Conclusion

The chirality of this compound is a critical consideration for its application in drug development and other areas of chemical research. This technical guide has provided a detailed overview of the synthesis of the racemic compound, methods for chiral resolution, and analytical techniques for determining enantiomeric purity. The provided experimental protocols and data tables serve as a valuable resource for scientists working with this and related chiral molecules. The importance of stereochemistry in biological systems, illustrated through a hypothetical signaling pathway, underscores the necessity of working with enantiomerically pure compounds in drug discovery and development.

References

An In-depth Review of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: A Theoretical and Predictive Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide addresses the chemical entity tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a molecule of potential interest in medicinal chemistry and drug development. A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing its synthesis, characterization, or biological activity. Consequently, this document presents a theoretical and predictive analysis based on established chemical principles and data from structurally related compounds. The proposed synthesis, potential applications, and predicted physicochemical properties are discussed to provide a foundational resource for researchers interested in this novel compound.

Introduction

This compound incorporates two key functional motifs: a Boc-protected amine and a primary aminoethyl group attached to a phenyl ring. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, particularly in peptide chemistry and the construction of complex molecules, due to its stability under various conditions and its facile removal under acidic conditions. The aminoethylphenyl moiety is a structural component found in various biologically active molecules, suggesting that this carbamate derivative could serve as a valuable building block in the synthesis of novel therapeutic agents. The lack of specific literature on this compound necessitates a predictive approach to its chemistry and potential utility.

Proposed Synthesis

Based on established methodologies for the Boc protection of amines, a plausible synthetic route for this compound can be proposed starting from 3-(1-aminoethyl)aniline.

General Reaction Scheme

The most common and efficient method for the introduction of a Boc protecting group is the reaction of a primary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for Boc protection:

-

Reaction Setup: To a solution of 3-(1-aminoethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, for instance, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq).

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq), dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acidic solution (e.g., 1 M HCl or saturated NH₄Cl), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Predicted Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of the target compound can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Molecular Weight | 250.34 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc, MeOH) and sparingly soluble in water. |

| ¹H NMR | Characteristic peaks for the tert-butyl group (singlet, ~1.5 ppm, 9H), the ethyl group (quartet and doublet), aromatic protons, and NH protons. |

| ¹³C NMR | Resonances corresponding to the tert-butyl group, the carbonyl carbon of the carbamate, the ethyl side chain, and the aromatic carbons. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 251.17. |

Potential Applications in Drug Development

The structure of this compound suggests its potential as a versatile intermediate in the synthesis of more complex molecules with therapeutic applications.

Linker for PROTACs and Other Bifunctional Molecules

The presence of a free primary amine allows for its conjugation to other molecules. This makes it a suitable candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules designed to bring two proteins into proximity.

Figure 2. Logical workflow for the use of the title compound in PROTAC synthesis.

Scaffold for Novel Biologically Active Compounds

The aminoethylphenyl core is a privileged scaffold in medicinal chemistry. The free amine of the title compound can be derivatized through various reactions such as acylation, alkylation, or sulfonylation to generate a library of novel compounds for screening against various biological targets. The Boc-protected amine on the phenyl ring can be deprotected at a later stage to allow for further functionalization, providing a route to diverse molecular architectures.

Conclusion

While there is a current lack of specific literature for this compound, this in-depth theoretical review provides a valuable starting point for researchers. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical properties offer a guide for its potential characterization. Most importantly, the outlined potential applications in drug discovery, particularly as a linker or scaffold, highlight the prospective value of this compound. Further experimental investigation is warranted to validate these predictions and fully explore the chemical and biological landscape of this novel molecule.

Potential Research Areas for tert-Butyl (3-(1-aminoethyl)phenyl)carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate scaffold is a privileged structure in medicinal chemistry, integral to the pharmacophore of numerous approved therapeutic agents. This technical guide explores the potential research avenues for derivatives of tert-butyl (3-(1-aminoethyl)phenyl)carbamate, a versatile molecule amenable to a wide array of chemical modifications. Drawing upon existing literature for structurally analogous compounds, this document outlines promising therapeutic applications in neurodegenerative disorders, inflammation, and oncology. Detailed experimental protocols for the synthesis and evaluation of these derivatives are provided, alongside a quantitative summary of the biological activities of related compounds. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for future research and development in this area.

Introduction: The Versatility of the Carbamate Moiety

Organic carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds, enhancing cell permeability and metabolic stability of parent molecules. The this compound core presents multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of a primary amine and the carbamate group on a phenyl scaffold provides a unique combination of structural features that can be exploited for targeted drug design. This guide will delve into three primary areas of therapeutic potential: neuroprotection via acetylcholinesterase inhibition, anti-inflammatory effects through cyclooxygenase-2 inhibition, and cytotoxic activity against cancer cell lines.

Potential Therapeutic Applications

Neurodegenerative Disorders: Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels is a key contributor to cognitive decline. Phenylcarbamate derivatives have shown significant promise as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of ACh and thereby enhancing cholinergic neurotransmission. The structural similarity of this compound derivatives to known AChE inhibitors suggests their potential in this therapeutic area.

dot

Anti-Inflammatory Effects: Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The phenylcarbamate scaffold has been explored for its anti-inflammatory properties, and derivatives of this compound represent a promising avenue for the development of novel COX-2 inhibitors.

dot

Oncology: Cytotoxic Activity

The development of novel cytotoxic agents remains a cornerstone of cancer research. Carbamate derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. The versatility of the this compound scaffold allows for the incorporation of various pharmacophores to target specific cancer cell vulnerabilities.

Data Presentation: Biological Activity of Analogous Compounds

The following tables summarize the quantitative biological activity data for carbamate derivatives structurally related to this compound. This data should be considered indicative of the potential activities of novel derivatives based on the core scaffold.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Phenylcarbamate Analogs

| Compound ID | Structure | AChE IC₅₀ (nM) | Reference |

| Analog 1 | N-methyl-N-(3-hexylcarbamoyloxyphenyl)methyl]aminoethoxy]xanthen-9-one | 0.32 ± 0.09 | [1] |

| Analog 2 | N-methyl-N-(3-propylcarbamoyloxyphenyl)methyl]aminoethoxy]xanthen-9-one | 3.3 ± 0.4 | [1] |

| Rivastigmine | (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | ~5,000 | [2] |

Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Carbamate Analogs

| Compound ID | Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Analog 3 | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | 0.29 | 67.2 | [3] |

| Analog 4 | 1,3-dihydro-2H-indolin-2-one derivative | 2.35 ± 0.04 | - | [4] |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 0.42 | 33.8 | [3] |

Table 3: Cytotoxic Activity of Carbamate Analogs against Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Analog 5 | MDA-MB-231 (Breast Cancer) | ~60 (at 100 µM, ~40% viability reduction) | [5] |

| Analog 6 | U-87 MG (Glioblastoma) | ~60 (at 100 µM, ~40% viability reduction) | [5] |

| Analog 7 | SH-SY5Y (Neuroblastoma) | ~60 (at 100 µM, ~40% viability reduction) | [5] |

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol provides a general method for the synthesis of the core scaffold and its subsequent derivatization.

dot

Protocol:

-

Protection of the Aniline: To a solution of 3-aminoacetophenone in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC). Purify the resulting tert-butyl (3-acetylphenyl)carbamate by column chromatography.

-

Reductive Amination: Dissolve the protected ketone in a suitable solvent (e.g., methanol) and add an ammonium source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride). Stir the reaction at room temperature until the reaction is complete. Purify the product, this compound, by column chromatography.[6]

-

Derivatization: The primary amine of the core scaffold can be derivatized through various reactions such as acylation with acid chlorides or anhydrides, or alkylation with alkyl halides to generate a library of derivatives.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method for determining AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds and a positive control (e.g., donepezil)

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, test compound solution at various concentrations, and AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Test compounds and a positive control (e.g., indomethacin)

-

Pletysmometer

Procedure:

-

Administer the test compounds or vehicle to the rats orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary data from analogous compounds suggest significant potential in the fields of neurodegenerative diseases, inflammation, and oncology. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold an attractive target for medicinal chemists.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. Further in-vivo studies using relevant animal models will be crucial to validate the therapeutic potential of the most promising candidates. Additionally, exploring other potential applications, such as their use as linkers in Proteolysis Targeting Chimeras (PROTACs), could open up new and exciting avenues for this versatile chemical class. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate and inspire further investigation into this promising area of drug discovery.

References

- 1. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Large-Scale Production of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust three-step process designed for scalability, starting from the readily available 3-aminoacetophenone.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

-

Boc Protection: The synthesis commences with the protection of the amino group of 3-aminoacetophenone using di-tert-butyl dicarbonate (Boc)₂O to yield tert-butyl (3-acetylphenyl)carbamate.

-

Reductive Amination: The acetyl group of the N-Boc protected intermediate is then converted to a primary amine via a direct asymmetric reductive amination.

-

Purification: The final product is isolated and purified to the desired specifications.

II. Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-acetylphenyl)carbamate

This protocol details the protection of 3-aminoacetophenone with a tert-butoxycarbonyl (Boc) group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Aminoacetophenone | 135.17 | 1.0 kg | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.78 kg | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 1.12 L | 1.1 |

| Dichloromethane (DCM) | - | 10 L | - |

| 1M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Equipment:

-

20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Procedure:

-

Charge the 20 L reactor with 3-aminoacetophenone (1.0 kg, 7.4 mol) and dichloromethane (10 L).

-

Stir the mixture at room temperature until the 3-aminoacetophenone is fully dissolved.

-

Add triethylamine (1.12 L, 8.14 mol) to the solution.

-

Cool the reaction mixture to 0-5 °C using a cooling bath.

-

In a separate vessel, dissolve di-tert-butyl dicarbonate (1.78 kg, 8.14 mol) in dichloromethane (2 L).

-

Add the (Boc)₂O solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding 1M HCl (5 L).

-

Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 5 L), water (5 L), and brine (5 L).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl (3-acetylphenyl)carbamate as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol describes the conversion of the acetyl group to an aminoethyl group via reductive amination.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| tert-Butyl (3-acetylphenyl)carbamate | 235.29 | 1.0 kg | 1.0 |

| Ammonium Acetate | 77.08 | 3.28 kg | 10.0 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 0.32 kg | 1.2 |

| Methanol (MeOH) | - | 10 L | - |

| Dichloromethane (DCM) | - | 15 L | - |

| 2M Sodium Hydroxide (NaOH) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Equipment:

-

20 L jacketed glass reactor with overhead stirrer, thermometer, and condenser.

-

Rotary evaporator.

-

Standard laboratory glassware.

Procedure:

-

To the 20 L reactor, add tert-butyl (3-acetylphenyl)carbamate (1.0 kg, 4.25 mol), ammonium acetate (3.28 kg, 42.5 mol), and methanol (10 L).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0-5 °C.

-

In a separate flask, dissolve sodium cyanoborohydride (0.32 kg, 5.1 mol) in methanol (2 L) and add it slowly to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water (5 L).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add dichloromethane (10 L) and 2M NaOH solution until the pH of the aqueous layer is >10.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 2.5 L).

-

Combine the organic layers and wash with brine (5 L).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Expected Yield: 70-85%

Step 3: Purification of this compound

The final product can be purified by column chromatography or crystallization. For large-scale production, crystallization is often preferred.

Crystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).

-

Slowly add a non-solvent (e.g., hexanes or heptane) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Purity Assessment:

The purity of the final product should be assessed using HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

III. Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for the production of this compound.

Reductive Amination Mechanism

Caption: Simplified mechanism of reductive amination.

IV. Safety and Handling

-

3-Aminoacetophenone: Harmful if swallowed. Causes skin and eye irritation.

-

Di-tert-butyl dicarbonate: Flammable solid. Causes severe skin burns and eye damage. Lachrymator.

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

-

Sodium Cyanoborohydride: Toxic if swallowed, in contact with skin, or if inhaled. Releases toxic gas in contact with acid.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

V. Troubleshooting

| Problem | Possible Cause | Solution |

| Step 1: Incomplete reaction | Insufficient (Boc)₂O or Et₃N. | Add additional equivalents of the limiting reagent and continue stirring. |

| Low reaction temperature. | Allow the reaction to proceed at room temperature for a longer duration. | |

| Step 2: Low yield | Incomplete imine formation. | Increase the reaction time before adding the reducing agent. |

| Decomposition of NaBH₃CN. | Ensure the reagent is of good quality and added to a cooled solution. | |

| Purification: Oiling out during crystallization | Solution is too concentrated or cooling is too rapid. | Add more of the hot solvent to redissolve the material and allow for slower cooling. |

| Impurities are present. | Consider a pre-purification step like a short silica gel plug filtration. |

VI. Conclusion

The provided protocols offer a comprehensive guide for the large-scale synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. Careful monitoring of reaction parameters and appropriate purification techniques are crucial for obtaining a high yield of the pure product.

Application Notes and Protocols: Tert-Butyl (3-(1-aminoethyl)phenyl)carbamate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate as a key intermediate in pharmaceutical synthesis. This document includes its application in the synthesis of selective estrogen receptor degraders (SERDs), detailed experimental protocols, and relevant data.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a Boc-protected amine and a primary amine on an ethylphenyl group, makes it a versatile reagent for introducing this specific moiety into larger, more complex molecules. A significant application of this intermediate is in the synthesis of orally bioavailable selective estrogen receptor degraders (SERDs), which are a class of compounds investigated for the treatment of estrogen receptor-positive breast cancer.

Applications in Pharmaceutical Synthesis

A primary application of this compound is in the synthesis of GDC-0810 (brilanestrant) and other related SERDs. In this context, it serves as a crucial fragment that is incorporated into the final molecule, often through amide bond formation or other coupling reactions.

Experimental Protocols

The following protocol details the synthesis of a key intermediate for selective estrogen receptor degraders (SERDs) using this compound.

3.1. Synthesis of a SERD Intermediate via Amide Coupling

This protocol describes the coupling of this compound with a carboxylic acid, a common step in the synthesis of many pharmaceutical compounds.

Materials and Reagents:

-

This compound

-

Carboxylic acid derivative (e.g., a substituted benzoic acid)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the carboxylic acid derivative (1.0 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.

-

Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.

Data Summary

The following table summarizes typical reaction outcomes for the synthesis of a SERD intermediate via amide coupling.

| Parameter | Value/Range |

| Reactants | This compound, Substituted Carboxylic Acid |

| Coupling Agent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Reaction Time | 4-16 hours |

| Temperature | Room Temperature |

| Typical Yield | 70-90% |

| Purity (Post-Purification) | >95% (by HPLC) |

Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow.

Caption: Synthetic pathway for a SERD intermediate.

Caption: Experimental workflow for amide coupling.

Application Notes and Protocols for the Deprotection of the Boc Group in tert-Butyl (3-(1-aminoethyl)phenyl)carbamate

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its popularity stems from its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The methods described herein are aimed at researchers, scientists, and professionals in drug development, offering a range of options from strong acid-mediated to milder deprotection strategies.

The Boc protecting group is valued for its ability to mask the nucleophilicity of amines, preventing unwanted side reactions during synthetic sequences.[2] It is generally stable to basic conditions, nucleophilic reagents, and catalytic hydrogenolysis, providing orthogonality with other protecting groups.[2][3] The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis, which proceeds via the formation of a stable tert-butyl cation.[4][5]

This document outlines several effective methods for the deprotection of this compound, presenting quantitative data in structured tables for easy comparison and providing detailed experimental protocols. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Deprotection Methods Overview

Several methods have been established for the removal of the Boc group. The choice of method often depends on the sensitivity of the substrate to acidic conditions and the presence of other functional groups. Common approaches include:

-

Strong Acid-Catalyzed Deprotection: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for this purpose.[6][7] These methods are generally fast and efficient but can be harsh for sensitive substrates.[8]

-

Milder Acidic and Lewis Acid Conditions: Reagents such as p-toluenesulfonic acid (pTSA) and zinc bromide can be employed for substrates that are not tolerant to strong acids.[6][8]

-

Alternative Deprotection Methods: For compounds that are particularly acid-labile, other methods like using oxalyl chloride in methanol or trimethylsilyl iodide (TMSI) have been developed.[3][6] Thermal deprotection is another option, although it often requires high temperatures.[9][10]

A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[1][11] This can be suppressed by the addition of scavengers.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for various Boc deprotection methods applicable to aromatic amines, providing a comparative overview for selecting the most suitable method for this compound.

| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Purity | Reference(s) |

| 1. Trifluoroacetic Acid (TFA) | TFA (25-50% v/v) | Dichloromethane (DCM) | Room Temperature | 1-2 h | >95 | High | [9][12] |

| 2. Hydrochloric Acid (HCl) | 4M HCl in Dioxane | Dioxane | Room Temperature | 2-16 h | >90 | High | [7][13] |

| 3. p-Toluenesulfonic Acid (pTSA) | pTSA (catalytic) | Choline Chloride:pTSA (DES) | Room Temperature | < 60 min | High | Excellent | [8] |